molecular formula C10H13N5S B2585203 5-(3-cyclopropyl-1-ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946818-50-3

5-(3-cyclopropyl-1-ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2585203
CAS No.: 1946818-50-3
M. Wt: 235.31
InChI Key: JQEGAJGKBUVEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-cyclopropyl-1-ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a pyrazole ring, which is often found in compounds with anti-inflammatory and analgesic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-cyclopropyl-1-ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Cyclopropyl and Ethyl Substitution: The next step involves the introduction of the cyclopropyl and ethyl groups to the pyrazole ring. This can be done through alkylation reactions using appropriate alkyl halides.

    Formation of the Thiadiazole Ring: The final step involves the formation of the thiadiazole ring. This can be achieved through the reaction of the substituted pyrazole with thiocarbohydrazide under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-cyclopropyl-1-ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); typically carried out in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound, potentially with modifications at the thiadiazole or pyrazole rings.

    Reduction: Reduced derivatives, potentially with modifications at the thiadiazole or pyrazole rings.

    Substitution: Substituted derivatives with new functional groups introduced at the pyrazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-(3-cyclopropyl-1-ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in inflammatory processes, thereby modulating their activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
  • 5-(3-cyclopropyl-1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine

Uniqueness

5-(3-cyclopropyl-1-ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the thiadiazole and pyrazole rings, which confer distinct chemical and biological properties. The cyclopropyl and ethyl substitutions further enhance its uniqueness by potentially altering its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-(3-cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c1-2-15-5-7(8(14-15)6-3-4-6)9-12-13-10(11)16-9/h5-6H,2-4H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEGAJGKBUVEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2CC2)C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.